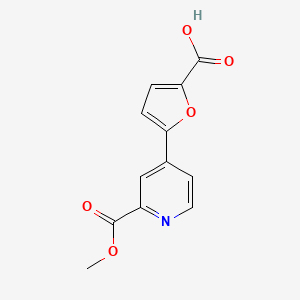

5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H9NO5 |

|---|---|

Molecular Weight |

247.20 g/mol |

IUPAC Name |

5-(2-methoxycarbonylpyridin-4-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C12H9NO5/c1-17-12(16)8-6-7(4-5-13-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15) |

InChI Key |

IZSHXZHCUBLJBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Suzuki-Miyaura Cross-Coupling as the Central Reaction

The synthesis of 5-(2-(methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid relies on the Suzuki-Miyaura coupling between 2-(methoxycarbonyl)pyridine-4-boronic acid and 5-bromo-furan-2-carboxylic acid methyl ester (Fig. 1). This method is preferred due to its high efficiency and functional group tolerance.

Key Components:

Pyridinyl Boronic Acid :

Brominated Furan Substrate :

Detailed Reaction Conditions

Synthesis of 2-(Methoxycarbonyl)pyridine-4-boronic Acid

Procedure :

Critical Factors Influencing Reaction Efficiency

Catalyst and Ligand Selection

Solvent Optimization

| Solvent System | Advantage | Limitation |

|---|---|---|

| CPME/H₂O | High reaction rate, minimal impurities | Limited scalability |

| Dioxane/H₂O | Stable for extended reaction times | Lower solubility for boronic acids |

Alternative Synthetic Routes

Troubleshooting Common Challenges

Summary of Key Findings

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

5-(4-Carboxypyridin-2-yl)furan-2-carboxylic Acid

- Molecular Formula: C₁₀H₇NO₅

- Key Differences : Replaces the methoxycarbonyl group with a carboxylic acid (-COOH) on the pyridine ring.

- Impact :

5-(2-Methoxypyrimidin-5-yl)furan-2-carboxylic Acid (BF-5364)

- Molecular Formula : C₁₀H₈N₂O₄

- Key Differences : Substitutes pyridine with pyrimidine and adds a methoxy (-OCH₃) group.

- Commercial availability at $320/g, indicating high synthesis complexity .

5-[4-(Methoxycarbonyl)phenoxymethyl]furan-2-carboxylic Acid

Core Structure Variations

3-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic Acid

- Molecular Formula: C₁₄H₁₁NO₄

- Key Differences : Replaces the furan ring with a benzene ring.

- Impact: Reduced ring strain and altered electronic properties (benzene is less electron-rich than furan). Potential use in polymer chemistry due to planar structure .

2-[(Furan-2-ylmethylamino)methyl]pyridine-4-carboxylic Acid

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₂H₉NO₅ | 263.21 | ~3–4 | -COOH, -COOCH₃ |

| 5-(4-Carboxypyridin-2-yl)furan-2-carboxylic Acid | C₁₀H₇NO₅ | 221.17 | 1.70 | -COOH (×2) |

| BF-5364 | C₁₀H₈N₂O₄ | 220.18 | ~2.5 | -COOH, -OCH₃, pyrimidine |

| 3-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic Acid | C₁₄H₁₁NO₄ | 257.24 | ~4.2 | -COOH, -COOCH₃, benzene |

Research Implications

- Medicinal Chemistry : The methoxycarbonyl group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives.

- Materials Science : The planar furan-pyridine system could act as a ligand in coordination polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.